1-(3-Methoxybenzyl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Overview
Description
N-1-adamantyl-N’-(3-methoxybenzyl)urea: is a synthetic organic compound that features an adamantyl group and a methoxybenzyl group linked through a urea moiety The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the methoxybenzyl group adds aromaticity and potential for various chemical interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(3-methoxybenzyl)urea typically involves the reaction of 1-adamantylamine with 3-methoxybenzyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired urea derivative with high purity.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-1-adamantyl-N’-(3-methoxybenzyl)urea can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry: N-1-adamantyl-N’-(3-methoxybenzyl)urea is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique properties.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets due to its structural features.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antiviral or anticancer agent. Its unique structure allows for the modulation of biological activity and the development of new drugs.
Industry: In the industrial sector, N-1-adamantyl-N’-(3-methoxybenzyl)urea is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(3-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- N-(1-adamantyl)-N-methylbenzamide
- N-(1-adamantyl)-3-nitrobenzamide
- N-(1-adamantyl)-2-chlorobenzamide
Uniqueness: N-1-adamantyl-N’-(3-methoxybenzyl)urea stands out due to the presence of both the adamantyl and methoxybenzyl groups, which confer unique steric and electronic properties. This combination allows for specific interactions with biological targets and enhances the compound’s potential for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(3-methoxyphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-4-2-3-13(8-17)12-20-18(22)21-19-9-14-5-15(10-19)7-16(6-14)11-19/h2-4,8,14-16H,5-7,9-12H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSSHVCKFNQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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